Ethyl (E)-4-((4R,5S)-5-((R)-(hexyloxy)(phenyl)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxobut-2-enoate

Description

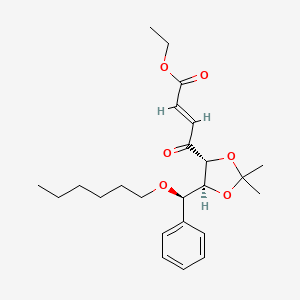

Ethyl (E)-4-((4R,5S)-5-((R)-(hexyloxy)(phenyl)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxobut-2-enoate is a complex chiral ester characterized by a 1,3-dioxolane ring system, a hexyloxy-phenylmethyl substituent, and an α,β-unsaturated ketone moiety. Its stereochemistry (4R,5S,R) and E-configuration of the but-2-enoate group are critical for its chemical reactivity and biological interactions.

Properties

Molecular Formula |

C24H34O6 |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

ethyl (E)-4-[(4R,5S)-5-[(R)-hexoxy(phenyl)methyl]-2,2-dimethyl-1,3-dioxolan-4-yl]-4-oxobut-2-enoate |

InChI |

InChI=1S/C24H34O6/c1-5-7-8-12-17-28-21(18-13-10-9-11-14-18)23-22(29-24(3,4)30-23)19(25)15-16-20(26)27-6-2/h9-11,13-16,21-23H,5-8,12,17H2,1-4H3/b16-15+/t21-,22+,23+/m1/s1 |

InChI Key |

UUAHBRGHESNLNX-FECDSJAMSA-N |

Isomeric SMILES |

CCCCCCO[C@@H]([C@H]1[C@@H](OC(O1)(C)C)C(=O)/C=C/C(=O)OCC)C2=CC=CC=C2 |

Canonical SMILES |

CCCCCCOC(C1C(OC(O1)(C)C)C(=O)C=CC(=O)OCC)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (E)-4-((4R,5S)-5-(®-(hexyloxy)(phenyl)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxobut-2-enoate typically involves multiple steps, including the formation of the dioxolane ring and the introduction of the hexyloxy and phenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and research articles .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process. Industrial methods also focus on cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl (E)-4-((4R,5S)-5-(®-(hexyloxy)(phenyl)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxobut-2-enoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .

Scientific Research Applications

Ethyl (E)-4-((4R,5S)-5-(®-(hexyloxy)(phenyl)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxobut-2-enoate has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl (E)-4-((4R,5S)-5-(®-(hexyloxy)(phenyl)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxobut-2-enoate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide further research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs primarily differ in substituents on the dioxolane ring, ester groups, or stereochemical configurations. Below is a detailed comparison with key examples from recent literature.

Substituent Variations on the Dioxolane Ring

- Compound 8: (4R,5S)-5-((4-Methoxyphenoxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)methanol (93% purity) . Key Differences:

- Substituent: 4-Methoxyphenoxy vs. hexyloxy-phenylmethyl.

- Functional group: Terminal methanol vs. ethyl ester. Impact:

- The methoxyphenoxy group in Compound 8 introduces aromaticity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the hydrophobic hexyl chain in the target compound.

- The terminal methanol in Compound 8 limits its reactivity in esterification or cross-coupling reactions compared to the α,β-unsaturated ketone in the target compound.

- Compound 9: 1-((4R,5S)-5-((4-Methoxyphenoxy)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-methylpent-2-yn-1-ol (89% purity) . Key Differences:

- Substituent: 4-Methoxyphenoxy vs. hexyloxy-phenylmethyl.

- Functional group: Terminal alkyne vs. conjugated ester.

- Impact :

- The alkyne in Compound 9 enables click chemistry applications, whereas the target compound’s α,β-unsaturated ketone is more suited for Michael additions or Diels-Alder reactions.

- The hexyloxy-phenylmethyl group in the target compound imparts greater steric hindrance, reducing nucleophilic attack rates compared to Compound 7.

Stereochemical and Functional Group Comparisons

- Compound 4: (4R,5S,E)-((S)-4-((S,E)-1-(hydroxyimino)propan-2-yloxy)-4-oxobutan-2-yl) 5-(acryloyloxy)-4-((2-methoxyethoxy)methoxy)hex-2-enoate . Key Differences:

- Functional groups: Acryloyloxy and methoxyethoxymethoxy vs. hexyloxy-phenylmethyl.

- Stereochemistry: Additional S-configuration at the hydroxyimino group. Impact:

- The methoxyethoxymethoxy group improves water solubility, contrasting with the hydrophobic hexyl chain in the target compound.

Research Findings and Mechanistic Insights

- Synthetic Accessibility: The target compound’s hexyloxy-phenylmethyl group requires multi-step protection-deprotection strategies, similar to the methoxyphenoxy analogs in Compound 8 and 9, but with lower yields due to steric challenges . Compound 4’s methoxyethoxymethoxy group simplifies purification via aqueous workup, unlike the target compound’s hydrophobic substituents .

Thermodynamic Stability :

- The α,β-unsaturated ketone in the target compound exhibits lower thermal stability compared to Compound 9’s alkyne, as conjugated systems are prone to retro-Diels-Alder decomposition .

Biological Activity

Ethyl (E)-4-((4R,5S)-5-((R)-(hexyloxy)(phenyl)methyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-4-oxobut-2-enoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 418.5 g/mol. Its structure includes a dioxolane ring and various functional groups that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C24H34O6 |

| Molecular Weight | 418.5 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C24H34O6/c1-5... |

| InChI Key | UUAHBRGHESNLNX-FECDSJAMSA-N |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that the compound may modulate enzyme activities and influence signaling pathways related to various physiological responses.

Potential Mechanisms Include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could act as a modulator for certain receptors, affecting cellular responses.

- Antioxidant Activity : Preliminary studies suggest potential antioxidant properties, which may protect cells from oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer properties of this compound. In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 (Breast Cancer) | 15.3 |

| HeLa (Cervical Cancer) | 12.7 |

| A549 (Lung Cancer) | 18.9 |

The mechanism underlying these effects appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory potential of this compound. In animal models, administration of Ethyl (E)-4-(...) resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6.

Case Studies

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the efficacy of Ethyl (E)-4-(...) on tumor growth in xenograft models. The results indicated a substantial reduction in tumor size compared to control groups.

Case Study 2: Safety Profile Assessment

A toxicity study conducted on rodents assessed the safety profile of the compound. Results showed no significant adverse effects at therapeutic doses, indicating a favorable safety margin for further clinical evaluation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.